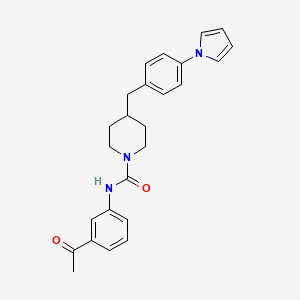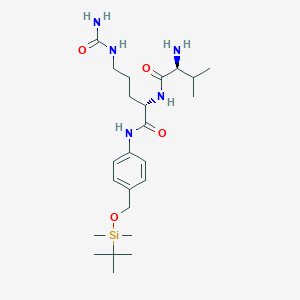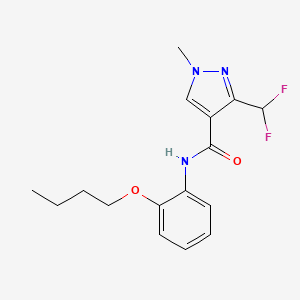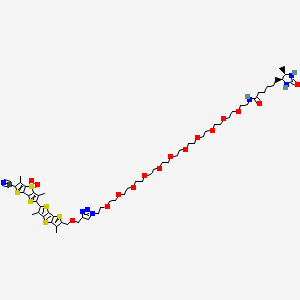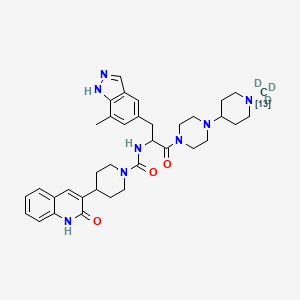
(Rac)-Vazegepant-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Vazegepant-13C,d3 is a labeled compound used in scientific research. It is a derivative of Vazegepant, a calcitonin gene-related peptide receptor antagonist. The labeling with carbon-13 and deuterium (d3) allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Vazegepant-13C,d3 involves the incorporation of carbon-13 and deuterium into the Vazegepant molecule. This can be achieved through various synthetic routes, including:
Carbon-13 Labeling: This involves the use of carbon-13 labeled precursors in the synthesis of Vazegepant. The reaction conditions typically include the use of catalysts and specific solvents to ensure the incorporation of the carbon-13 isotope.
Deuterium Labeling: Deuterium can be incorporated through hydrogen-deuterium exchange reactions or by using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and specific catalysts to facilitate the exchange.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity of the labeled compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
科学研究应用
(Rac)-Vazegepant-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways and interactions of Vazegepant in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vazegepant.
Industry: Applied in the development of new drugs and therapeutic agents by providing detailed insights into the behavior of Vazegepant.
作用机制
The mechanism of action of (Rac)-Vazegepant-13C,d3 involves its interaction with the calcitonin gene-related peptide receptor. By binding to this receptor, it inhibits the activity of calcitonin gene-related peptide, which is involved in various physiological processes, including vasodilation and pain transmission. The labeled compound allows for detailed studies of these interactions at the molecular level, providing insights into the pathways and targets involved.
相似化合物的比较
Vazegepant: The parent compound, which is not labeled with carbon-13 or deuterium.
Other Calcitonin Gene-Related Peptide Receptor Antagonists: Compounds such as Rimegepant and Ubrogepant, which have similar mechanisms of action but different chemical structures.
Uniqueness: (Rac)-Vazegepant-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for advanced analytical studies. This labeling provides a distinct advantage in tracing and studying the compound’s behavior in various systems, making it a valuable tool in scientific research.
属性
分子式 |
C36H46N8O3 |
|---|---|
分子量 |
642.8 g/mol |
IUPAC 名称 |
N-[3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[4-[1-(trideuterio(113C)methyl)piperidin-4-yl]piperazin-1-yl]propan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/i2+1D3 |
InChI 键 |
JJVAPHYEOZSKJZ-JVXUGDAPSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N1CCC(CC1)N2CCN(CC2)C(=O)C(CC3=CC4=C(C(=C3)C)NN=C4)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
规范 SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


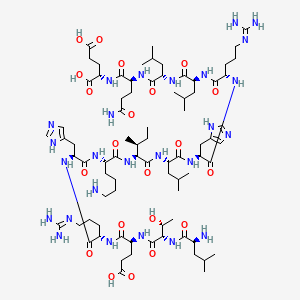
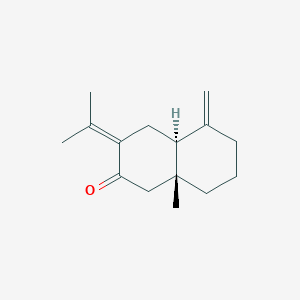
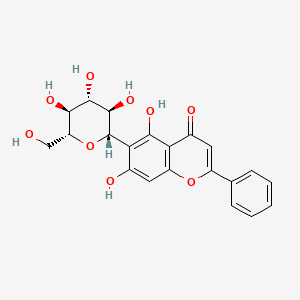
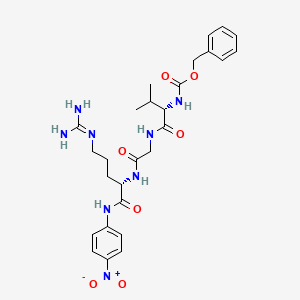
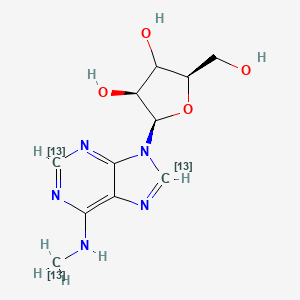
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
